Poecillastrin A

Description

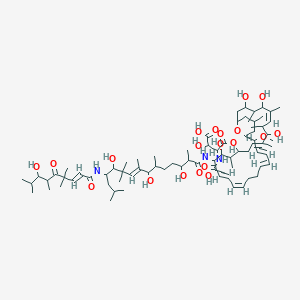

Poecillastrin A is a macrolide lactam isolated from the marine sponge Poecillastra sp., first characterized in 2002 using high-field nuclear magnetic resonance (NMR) and cryogenic probe technologies . This 35-membered macrocyclic compound exhibits potent antitumor activity, though its exact mechanism involves inhibition of vacuolar-type H⁺-ATPases (V-ATPases), a trait shared among chondropsin-class metabolites . Its structural complexity arises from a polyketide backbone, β-hydroxyaspartic acid (β-OHAsp) residues, and conjugated polyene motifs, which contribute to both its bioactivity and instability under light exposure .

Properties

Molecular Formula |

C79H131N3O20 |

|---|---|

Molecular Weight |

1442.9 g/mol |

IUPAC Name |

2-[(6E,10E,19E,21E,25E,27E)-13-[3,5-dihydroxy-4-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]hexan-2-yl]-3,5,9-trihydroxy-29-methoxy-4,6,8,10,32-pentamethyl-15,18-dioxo-14,34-dioxa-17-azabicyclo[28.3.1]tetratriaconta-6,10,19,21,25,27-hexaen-16-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(87)35-36-78(16,17)73(94)54(14)67(88)44(3)4)74(95)79(18,19)42-50(10)69(90)46(6)31-33-58(84)52(12)75(96)82-65(55(15)83)71(92)53(13)60-34-32-47(7)68(89)48(8)40-49(9)70(91)51(11)59(85)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(86)81-66(77(99)102-60)72(93)76(97)98/h23-30,32,35-36,40,42-46,48,51-62,65-72,74,83-85,88-93,95H,21-22,31,33-34,37-39,41H2,1-20H3,(H,80,87)(H,81,86)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,47-32+,49-40+,50-42+ |

InChI Key |

JXHTVGJTICCGEO-HTWGVAEKSA-N |

Isomeric SMILES |

CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)O)/C)O)C)/C)O)C)O |

Canonical SMILES |

CC1CC2CC(C(C(C(=CC(C(C(=CCC(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)O)C)O)C)C)O)C)O |

Synonyms |

poecillastrin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Revisions and Key Functional Group Reactivity

Poecillastrin C underwent structural revision through microscale reduction and derivatization experiments. Selective NaBH₄ reduction of the ester carbonyl group (C-1) followed by acid hydrolysis confirmed lactone ring formation via the β-hydroxyaspartic acid (β-OHAsp) residue’s side chain carbonyl group rather than the α-amino carbonyl .

Synthetic Strategies for Macrolide Segments

Recent efforts to synthesize poecillastrin C segments highlight advanced stereoselective methodologies:

Degradation and Stability Studies

Poecillastrin H (structurally analogous) exhibits extreme photosensitivity due to its conjugated pentaene moiety, with degradation pathways including:

-

Photochemical [4+2] cycloaddition : Forms unstable endoperoxides under visible light .

-

Oxidative cleavage : Pentaene chain susceptible to singlet oxygen attack .

Bioactivity-Linked Reactivity

-

Cytotoxicity mechanism : The β-OHAsp residue’s ester linkage is critical for binding to eukaryotic ribosomes, disrupting protein synthesis .

-

IC₅₀ correlation : Poecillastrin H’s 4.1 nM activity against 3Y1 cells depends on intact macrolactone conformation .

Comparative Reaction Pathways in Chondropsin-Class Macrolides

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Poecillastrin A belongs to a family of macrolides, including poecillastrins B–D, H, chondropsins, and mirabalins, which share core structural features but differ in substituents, stereochemistry, and macrocycle size.

Table 1: Key Structural Features of Poecillastrins and Related Compounds

Key Observations:

β-OHAsp Configuration : Poecillastrins B, C, and H share a D-threo configuration in their β-OHAsp residues, critical for macrocycle formation and bioactivity .

Esterification Sites : Structural revisions revealed that poecillastrins B, C, and H esterify the β-carboxyl group of β-OHAsp, whereas this compound and D use the α-carboxyl .

Macrocycle Modifications : Poecillastrin H’s conjugated pentaene moiety enhances cytotoxicity but increases photolability , while Poecillastrin D’s expanded 37-membered ring incorporates unique polyketide subunits .

Table 2: Cytotoxicity and Target Selectivity

Critical Findings:

Potency : Poecillastrin H demonstrates exceptional cytotoxicity (IC₅₀ = 4.1 nM) but suffers from photodegradation, limiting therapeutic utility .

Mechanistic Uniformity : Most poecillastrins and chondropsins inhibit V-ATPases, disrupting lysosomal acidification and inducing apoptosis in cancer cells .

Structural-Activity Relationship (SAR) : The β-carboxyl esterification in poecillastrins B, C, and H correlates with higher enzymatic inhibition compared to α-carboxyl variants like this compound .

Pharmacological Potential and Limitations

While poecillastrins and chondropsins are promising anticancer leads, their development faces hurdles:

Q & A

Q. What experimental strategies are critical for isolating Poecillastrin A from marine sponges, and how can purity be validated?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC). Purity validation requires NMR spectroscopy to confirm the absence of contaminants and mass spectrometry for molecular weight verification. Structural confirmation may involve X-ray crystallography if single crystals are obtainable .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in this compound’s structural elucidation?

Multi-dimensional NMR (e.g., - HSQC, - COSY) is used to assign proton and carbon signals. For stereochemical ambiguities, NOESY/ROESY correlations help determine spatial proximities, while -coupling constants (e.g., ) provide insights into dihedral angles .

Q. What methodologies are employed to determine the absolute configuration of β-hydroxyaspartic acid residues in this compound?

Marfey’s analysis is applied after acid hydrolysis to derivatize amino acids with chiral reagents (e.g., FDAA). HPLC separation of diastereomers and comparison with standards resolve configurations. Sharpless asymmetric dihydroxylation can synthesize enantiomerically pure reference compounds for validation .

Advanced Research Questions

Q. How can contradictory NMR data for this compound’s proposed structures be resolved experimentally?

Hydrogenation reactions (e.g., NaBH reduction) differentiate ester vs. carboxylic acid functional groups. Post-reduction hydrolysis products are analyzed via Marfey’s method or chiral HPLC to infer original stereochemistry. Comparative synthesis of proposed structures (e.g., Scheme 2 in ) validates the correct configuration .

Q. What challenges arise in synthesizing Poecillastrin C analogs, and how can enantiomeric purity be ensured during asymmetric reactions?

Sharpless asymmetric epoxidation or dihydroxylation introduces stereocenters, but competing pathways may yield undesired enantiomers. Chiral stationary phase HPLC or enzymatic resolution separates enantiomers. Protecting groups (e.g., TBS ethers) prevent side reactions during multi-step syntheses .

Q. How do structural modifications to this compound affect its bioactivity, and what computational tools predict these changes?

Molecular docking (e.g., AutoDock) models interactions with target proteins (e.g., enzymes). Quantitative structure-activity relationship (QSAR) analyses correlate functional group substitutions (e.g., hydroxylation patterns) with bioassay data. Synthetic analogs are tested in vitro to validate predictions .

Q. What strategies address discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data. Discrepancies may indicate incorrect stereochemical assignments or conformational flexibility. Dynamic NMR experiments (e.g., variable-temperature studies) assess rotational barriers .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound’s synthesis and characterization?

Detailed protocols for reaction conditions (temperature, solvent, catalyst loading) and characterization data (NMR peak lists, HRMS spectra) must be included in supplementary materials. Independent replication by a second lab validates procedures .

Q. What statistical methods are appropriate for analyzing bioactivity data across this compound analogs?

Dose-response curves (logistic regression) determine IC values. ANOVA or non-parametric tests (e.g., Kruskal-Wallis) compare activity between analogs. Principal Component Analysis (PCA) identifies structural features driving bioactivity .

Q. How can researchers ethically navigate literature gaps when proposing novel structures for Poecillastrin-related compounds?

Transparent reporting of conflicting data (e.g., alternative NMR assignments) and pre-publication peer review mitigate misinterpretation. Collaborative verification with independent labs strengthens structural claims .

Data Presentation Guidelines

- Tables : Include NMR chemical shifts, coupling constants, and synthetic yields (see for formatting).

- Figures : Highlight key stereochemical assignments (e.g., NOESY correlations) and synthetic pathways (e.g., Scheme 2 in ).

- Supplementary Materials : Provide raw spectral data, DFT coordinates, and crystallographic files (CIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.